13,14-Dihydro-Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1 (PGE1) found in humans. [, , ] It is formed in vivo through the metabolic pathway of PGE1, primarily through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase. [, , ] This metabolite has been shown to possess comparable, and in some cases even greater, biological activity compared to its parent compound, PGE1. [, ] Due to its diverse biological activities, 13,14-dihydro-PGE1 has become a subject of interest in various fields of scientific research, including cardiovascular research, inflammation studies, and lipid metabolism investigations.
13,14-Dihydro-Prostaglandin E1 is a derivative of prostaglandin E1, a biologically active lipid mediator involved in various physiological processes, including inflammation and vasodilation. This compound is characterized by the saturation of the double bond between carbon 13 and carbon 14, which alters its biological activity compared to its parent compound. Prostaglandins are synthesized from arachidonic acid and play critical roles in numerous biological systems.
Prostaglandins, including 13,14-dihydro-prostaglandin E1, are primarily derived from the enzymatic conversion of arachidonic acid by cyclooxygenases. Natural production occurs in response to inflammatory stimuli, and their synthesis can also be mimicked through chemical methods in laboratory settings.
13,14-Dihydro-prostaglandin E1 belongs to the class of compounds known as prostaglandins, which are categorized as eicosanoids. These compounds are lipid-derived signaling molecules that exert diverse effects on various tissues.
The synthesis of 13,14-dihydro-prostaglandin E1 can be achieved through several methods. A notable approach involves the selective reduction of the double bond present in prostaglandin E1.
The molecular formula for 13,14-dihydro-prostaglandin E1 is C20H34O5. The structure features a cyclopentane ring with various functional groups that contribute to its biological activity.
13,14-Dihydro-prostaglandin E1 participates in several chemical reactions typical of prostaglandins:
The reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes without side reactions.
The mechanism of action for 13,14-dihydro-prostaglandin E1 involves binding to specific prostaglandin receptors (EP receptors) on target cells. This binding initiates a cascade of intracellular signaling pathways that lead to physiological responses such as vasodilation and modulation of immune responses.
Research indicates that modifications at positions 13 and 14 can significantly affect receptor affinity and selectivity, thereby influencing therapeutic efficacy .
Relevant analyses show that these properties influence both its stability during synthesis and its behavior in biological systems.
13,14-Dihydro-prostaglandin E1 has several applications in scientific research:
This compound exemplifies how modifications to natural products can lead to significant changes in biological activity and therapeutic potential.
13,14-Dihydro-PGE1 (C₂₀H₃₆O₅) is a saturated metabolite derived from prostaglandin E1 (PGE1) through hydrogenation of the 13,14 double bond. Its molecular weight is 356.50 g/mol (monoisotopic mass: 356.2563 Da), with a defined stereochemistry featuring three chiral centers [2] [3] [5]. The active form possesses (15S)-configuration hydroxyl groups at C-11 and C-15, while the cyclopentanone ring contains a ketone at C-9. The saturation between C13-C14 confers greater conformational stability compared to PGE1 [3] [9]. The IUPAC name is 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid, reflecting its absolute configurations [3] [5].
Table 1: Structural and Physicochemical Properties of 13,14-Dihydro-PGE1
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₆O₅ |
CAS Registry Number | 19313-28-1 |
IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
SMILES Notation | CCCCCC@HCC[C@H]1C@HCC(=O)[C@@H]1CCCCCCC(O)=O |
Hydrogen Bond Donors | 3 (two hydroxyl, one carboxyl) |
Rotatable Bonds | 14 |
Topological Polar Surface Area | 94.8 Ų |
13,14-Dihydro-PGE1 belongs to the prostaglandin class of prostanoids, specifically categorized as a PGE-type primary metabolite. Prostanoids are eicosanoid lipids biosynthesized from 20-carbon polyunsaturated fatty acids via cyclooxygenase (COX) pathways. Unlike classical prostaglandins, it lacks the Δ¹³ double bond due to enzymatic reduction by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [3] [4]. This structural modification places it in the dihydroprostaglandin subgroup, sharing core features with PGE1 but exhibiting distinct pharmacokinetics. Its classification is further defined by its role as a circulating bioactive metabolite rather than a primary COX-derived mediator [3] [9].
The hydrogenation of the 13,14-bond in 13,14-Dihydro-PGE1 significantly alters its molecular dynamics compared to PGE1:
Table 2: Biological Activity Comparison with PGE1
Activity Metric | 13,14-Dihydro-PGE1 | PGE1 |
---|---|---|
ADP-induced Platelet Aggregation (IC₅₀) | 21–31 nM | 40 nM |
Adenylate Cyclase Activation (Kₐcₜ) | 668 nM | Similar range |
Aortic LDL Influx Inhibition | +++ (Equivalent to PGE1) | +++ |
Metabolic Stability | High | Low (rapidly degraded) |
Biosynthesis:
In vivo, 13,14-Dihydro-PGE1 forms via NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) reduction of PGE1, primarily in vascular endothelial cells and the liver. This pathway was confirmed in neonates during PGE1 infusion for congenital heart disease, where plasma concentrations exceeded PGE1 levels (median: 45.5 pg/mL vs. 25 pg/mL) [4].
Chemical Synthesis:
Table 3: Synthetic Derivatives and Isotopologs
Compound Variant | Key Feature | Research Application |
---|---|---|
13,14-Dihydro-15(R)-PGE1 | 15-hydroxyl in R-configuration | Receptor binding specificity studies |
13,14-Dihydro-PGE1-d₄ | Tetradeuterated at 3,3',4,4' | GC/LC-MS internal standard |
The synthetic analog 13,14-dihydro-15(R)-PGE1 (CAS 201848-10-4) demonstrates the critical role of C15 stereochemistry, as inversion to the R-configuration alters receptor activation profiles [8]. In vitro biosynthesis can be achieved by incubating PGE1 with recombinant 15-PGDH and NAD⁺, enabling metabolite production for functional studies [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9